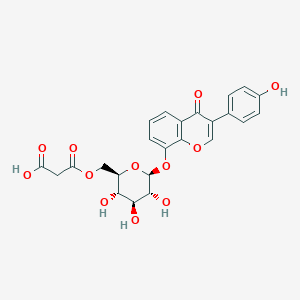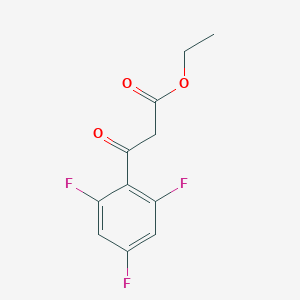
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H9F3O3 It is a derivative of propanoic acid, featuring a trifluorophenyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2,4,6-trifluorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted trifluorophenyl derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
- Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
Uniqueness
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other trifluorophenyl derivatives .
Propiedades
Fórmula molecular |
C11H9F3O3 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |
Clave InChI |
STBSCRJFDYWDNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
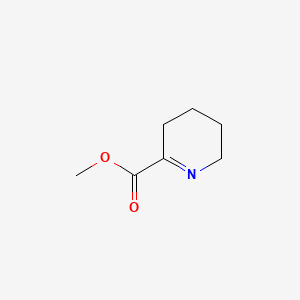
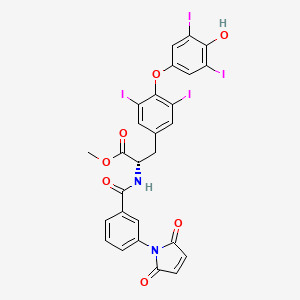
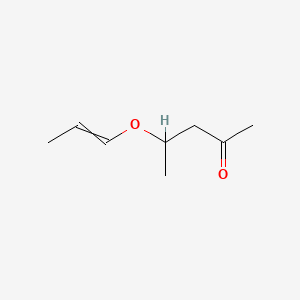
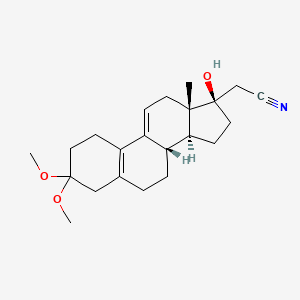
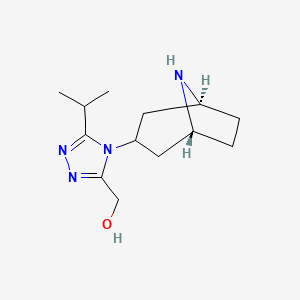
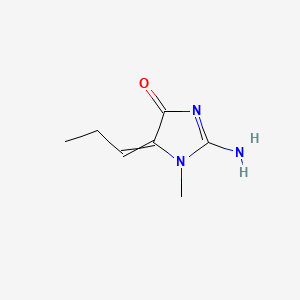
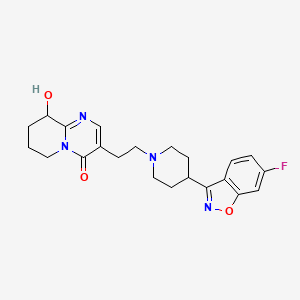
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
